Tetrahydrothiopyran-4-one

Catalog No.
S703233
CAS No.
1072-72-6
M.F
C5H8OS
M. Wt
116.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiopyran-4-one

CAS Number

1072-72-6

Product Name

Tetrahydrothiopyran-4-one

IUPAC Name

thian-4-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N

SMILES

C1CSCCC1=O

Canonical SMILES

C1CSCCC1=O

As a Building Block in Organic Synthesis

THP serves as a valuable building block for the synthesis of more complex molecules due to its versatile reactivity. Studies have explored its use in the preparation of various heterocyclic compounds, including:

  • Thiazoles: THP can be employed as a starting material for the synthesis of thiazoles, which are important heterocyclic structures found in numerous pharmaceuticals and natural products [].
  • Pyridines: THP can participate in reactions leading to the formation of substituted pyridines, another class of prevalent heterocyclic compounds with diverse applications in medicinal chemistry [].

Studies on Diastereoselectivity

The diastereoselectivity of THP, referring to the preferential formation of one stereoisomer over another in chemical reactions, has been a subject of investigation. Research has examined the diastereoselective behavior of THP in aldol reactions, which are fundamental reactions for carbon-carbon bond formation [].

Molecular Structure Analysis

THP's structure consists of a six-membered ring with alternating carbon and sulfur atoms. The sulfur atom donates two electrons to the ring, forming a stable six-membered heterocycle. A carbonyl group (C=O) is attached to the fourth carbon atom in the ring. This combination of a heterocyclic ring and a carbonyl group gives THP unique chemical properties [].

Here are some key features of THP's structure:

  • Six-membered heterocyclic ring with one sulfur atom
  • Carbonyl group (C=O) at position 4
  • Potential for hydrogen bonding due to the presence of the carbonyl group []

Chemical Reactions Analysis

Several chemical reactions involving THP have been explored in scientific research. Here are two notable examples:

  • Synthesis: THP can be synthesized from various starting materials. A common method involves reacting 1,4-butanediol with hydrogen sulfide and a Lewis acid catalyst [].
C4H10O2 + H2S -> C5H8OS + H2O (Equation 1)
  • Oxidation: THP can be oxidized to form the corresponding sulfoxide or sulfone derivatives. The specific products and reaction conditions depend on the oxidizing agent used [].

Physical And Chemical Properties Analysis

  • Melting Point: 62°C to 65°C []
  • Molecular Weight: 116.18 g/mol []
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO) []
  • Stability: Limited data available.

Purity

98%

XLogP3

0.3

UNII

667X5M356L

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-72-6

Wikipedia

Penthianone

Dates

Modify: 2023-08-15

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